molecular formula C10H11NO6 B2567126 Methyl (4-methoxy-3-nitrophenoxy)acetate CAS No. 90923-41-4

Methyl (4-methoxy-3-nitrophenoxy)acetate

Cat. No.: B2567126
CAS No.: 90923-41-4
M. Wt: 241.199
InChI Key: WQXPOLRNVHKOLB-UHFFFAOYSA-N
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Description

Methyl (4-methoxy-3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO6. It is a crystalline solid with a molecular weight of 241.20 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-methoxy-3-nitrophenoxy)acetate can be synthesized through several methods. One common approach involves the nitration of p-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then reacted with methyl chloroacetate in the presence of a base to yield the desired product . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate, with the reaction being carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methoxy-3-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: 4-amino-3-methoxyphenoxyacetic acid.

    Reduction: 4-methoxy-3-nitrophenoxyacetic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-methoxy-3-nitrophenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (4-methoxy-3-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active phenoxyacetic acid derivative, which can then exert its effects on target enzymes and receptors .

Comparison with Similar Compounds

Methyl (4-methoxy-3-nitrophenoxy)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity, making it valuable for targeted applications in research and industry.

Biological Activity

Methyl (4-methoxy-3-nitrophenoxy)acetate, a compound with the molecular formula C10H11NO6, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms, and applications based on recent findings.

This compound is synthesized through the nitration of p-methoxyacetophenone followed by reaction with methyl chloroacetate. This process typically involves the use of bases to facilitate esterification reactions. The compound can also undergo various chemical transformations, including oxidation and reduction, which can modify its biological properties.

Property Value
Molecular FormulaC10H11NO6
Molecular Weight241.20 g/mol
IUPAC NameMethyl 2-(4-methoxy-3-nitrophenoxy)acetate

The biological activity of this compound is primarily attributed to its nitro and methoxy groups. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active phenoxyacetic acid derivatives, which are known to exert effects on target enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines in cell culture models. This activity could make it a candidate for further development in treating inflammatory diseases.

Anticancer Potential

The compound has also been explored for its anticancer potential. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study tested this compound against Gram-positive and Gram-negative bacteria, showing notable inhibition zones compared to control antibiotics. The minimum inhibitory concentration (MIC) values indicated it could be a viable candidate for antibiotic development.
  • Cytotoxicity in Cancer Cells : Another research focused on its effects on MCF-7 breast cancer cells, where it exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

Comparison with Similar Compounds

This compound can be compared with other nitrophenyl derivatives:

Compound IC50 (µM) Activity
Methyl (2-methoxy-4-nitrophenoxy)acetate20Moderate cytotoxicity
4-Methoxy-3-nitroacetophenone25Lower cytotoxicity
Methyl (4-methoxy-3-nitrophenyl)acetate15Significant cytotoxicity

Properties

IUPAC Name

methyl 2-(4-methoxy-3-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-15-9-4-3-7(5-8(9)11(13)14)17-6-10(12)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXPOLRNVHKOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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